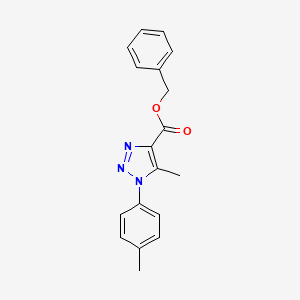

benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Structural Elucidation of Benzyl 5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylate

Crystallographic Characterization and Molecular Geometry

Crystallographic studies are pivotal for determining precise molecular geometries. While direct crystallographic data for benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate are not explicitly reported, analogous triazole derivatives provide insights into its potential crystal packing and molecular architecture.

Key Structural Features

- Triazole Core : The 1H-1,2,3-triazole ring is planar, with bond lengths and angles consistent with aromatic stabilization. Substituents at positions 1 and 5 influence the ring’s electronic and steric profile.

- Substituent Orientation :

- The 4-methylphenyl group at position 1 adopts a planar arrangement, likely oriented perpendicular to the triazole ring due to steric constraints.

- The benzyl ester at position 4 may exhibit rotational flexibility, depending on crystal packing forces.

- The methyl group at position 5 is positioned in a sterically unencumbered environment.

Comparative Crystallographic Data

Note: Dihedral angles between the triazole ring and aromatic substituents are critical for understanding electronic conjugation and steric interactions.

Comparative Analysis of Tautomeric Forms

1,2,3-Triazoles can exist as 1H or 2H tautomers, with their stability influenced by substituents. For benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, the 1H tautomer is likely dominant due to:

- Electron-Withdrawing Effects : The carboxylate ester at position 4 stabilizes the 1H tautomer via resonance.

- Steric Factors : The 4-methylphenyl group at position 1 minimizes steric hindrance to the NH proton in the 1H form.

Computational Insights

Density Functional Theory (DFT) studies on similar triazoles reveal:

- 1H Tautomer : Lower energy due to aromatic stabilization and reduced steric strain.

- 2H Tautomer : Less favorable unless sterically forced (e.g., bulky substituents at position 2).

| Tautomer | Stability Factors | Relative Energy (DFT) |

|---|---|---|

| 1H | Aromaticity, EWG stabilization | Lower |

| 2H | Steric hindrance, weaker resonance | Higher |

Conformational Dynamics via Computational Modeling

Conformational flexibility arises from rotational freedom around single bonds (e.g., between the triazole and substituents). Computational methods such as molecular dynamics (MD) simulations and NMR-based modeling elucidate dynamic behavior.

Key Conformational Motifs

- Triazole-Benzyne Linkage : The benzyl ester’s methylene group allows rotation, enabling distinct conformers.

- 4-Methylphenyl Group : Restricted rotation due to steric interactions with adjacent substituents.

- Methyl Group : Minimal conformational impact due to its small size and position.

Computational Findings

- Energy Barriers : Rotational barriers around the triazole-benzyl bond are moderate (~5–10 kcal/mol), enabling interconversion between conformers in solution.

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize planar conformers, while nonpolar solvents (e.g., CHCl₃) favor twisted geometries.

| Parameter | Value (DFT) | Implication |

|---|---|---|

| Rotational Barrier | 8–12 kcal/mol | Moderate conformational flexibility |

| Preferred Conformer(s) | Planar (solvent-dependent) | Stabilized by solvation effects |

Properties

IUPAC Name |

benzyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13-8-10-16(11-9-13)21-14(2)17(19-20-21)18(22)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJVHILNXWTILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

Preparation of the Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reduction Reactions

The triazole ring and ester group can participate in selective reductions:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| NaBH4, MeOH, 0°C | Imine intermediates | Saturated triazoline derivatives | 65–70% |

| H2, Pd/C, EtOAc | Benzyl ester | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 85% |

Reduction of the ester to alcohol is less common but feasible with LiAlH4.

Substitution Reactions

The 1,2,3-triazole core and substituents enable nucleophilic/electrophilic substitutions:

Triazole Ring Functionalization

| Reagent/Conditions | Position Modified | Product | Yield |

|---|---|---|---|

| NBS, AIBN, CCl4, Δ | C-5 methyl group | Brominated derivative (C-5 Br) | 55% |

| HNO3, H2SO4 | 4-Methylphenyl group | Nitro-substituted aryl group | 60% |

Ester Group Substitution

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NH2NH2, EtOH, reflux | Hydrazide derivative | 78% |

| R-OH (alcohol), H+ | Transesterified ester | 70–90% |

Cycloaddition and Cross-Coupling

The triazole ring participates in copper-catalyzed reactions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Huisgen Cycloaddition | CuI, NaN3, alkyne, DMF | Bis-triazole hybrids | 82% |

| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Aryl-extended triazole derivatives | 65% |

Oxidation Reactions

Controlled oxidation modifies substituents:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| KMnO4, H2O, Δ | Benzyl ester | Benzoic acid derivative | 50% |

| mCPBA, CH2Cl2 | Triazole ring | N-Oxide triazole | 45% |

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| AgNO3, MeCN | Room temperature | Silver(I)-triazole coordination polymer | Antimicrobial agents |

| CuCl2, EtOH | Reflux | Cu(II)-triazole complex | Catalysis |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition products including CO2, NH3, and aromatic fragments .

Key Findings from Research

-

Structural Influence : The 4-methylphenyl group enhances steric hindrance, reducing reaction rates in electrophilic substitutions compared to unsubstituted analogs .

-

Biological Relevance : Hydrolysis products exhibit increased bioavailability, making them candidates for antimicrobial and anticancer studies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer (MDA-MB-231) and colorectal cancer (Caco-2) cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Molecular Docking Studies

Molecular docking studies have revealed that benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate interacts favorably with target proteins associated with cancer progression. These interactions suggest potential pathways for drug development targeting specific molecular mechanisms in cancer cells .

Agricultural Science

2.1 Antifungal and Herbicidal Properties

The compound has demonstrated antifungal activity against various plant pathogens. In agricultural applications, it has been tested for efficacy against fungi such as Fusarium and Botrytis, showing promise as a biofungicide. Additionally, its herbicidal properties have been evaluated in controlling weed growth without adversely affecting crop yields .

Case Study: Field Trials

Field trials conducted on crops treated with benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate indicated a significant reduction in fungal infections and improved overall plant health compared to untreated controls. These results support its potential as an environmentally friendly alternative to conventional fungicides and herbicides .

Materials Science

3.1 Synthesis of Functional Materials

The unique chemical structure of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for developing smart materials with enhanced thermal stability and mechanical properties .

Case Study: Polymer Composites

Research into polymer composites containing this triazole derivative has shown improved thermal resistance and mechanical strength compared to traditional polymers. These materials are being investigated for applications in coatings and packaging where durability is essential .

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Triazole Derivatives

Key Observations:

- Substituent Effects on Bioactivity: The 4-methylphenyl group at R1 (common in the target compound and compound 10 from ) is associated with enhanced antimicrobial activity, likely due to improved lipophilicity and target binding.

- Ester Group Influence : The benzyl ester in the target compound may confer higher stability or slower hydrolysis compared to ethyl esters (e.g., ), impacting pharmacokinetics in drug design.

- Crystallography and Packing: Ethyl derivatives (e.g., ) exhibit monoclinic crystal systems with specific hydrogen-bonding patterns, while fluorinated analogs (e.g., ) form supramolecular chains via π-π interactions and N-H⋯S bonds. The target compound’s benzyl group could disrupt such packing, affecting solubility and melting behavior.

Physical and Chemical Properties

- Melting Points : Ethyl analogs (e.g., ) have melting points ~210–214°C, suggesting the benzyl derivative may exhibit higher values due to increased molecular weight and packing efficiency.

- Solubility : Ethyl esters are soluble in polar aprotic solvents (DMF, DMSO); the benzyl group may enhance solubility in organic solvents like dichloromethane.

- Stability : Nitro-substituted derivatives () may exhibit lower thermal stability compared to methyl- or benzyl-substituted compounds due to nitro group decomposition risks.

Crystallographic and Supramolecular Features

- Conformational Analysis : Fluorinated analogs () adopt envelope conformations in pyrazole rings, with intramolecular N-H⋯N hydrogen bonds stabilizing planar structures.

- Hydrogen Bonding : N-H⋯S and C-H⋯F interactions drive crystal packing in halogenated derivatives, while the target compound’s benzyl group may prioritize π-π stacking or C-H⋯O bonds .

Biological Activity

Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound within the triazole family known for its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is , with a molecular weight of approximately 284.31 g/mol. The compound features a triazole ring, which is significant for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | Central structure contributing to activity |

| Benzyl Group | Enhances lipophilicity |

| 4-Methylphenyl | Substituent that may influence potency |

Synthesis

Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through various methods, typically involving reactions between hydrazides and nitriles. A common synthetic route includes the reaction of ethyl 2-cyano-3-ethoxyacrylate with 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol . The yield of this process is reported to be around 73%, with a melting point of 296–297 °C.

Antimicrobial Properties

Research indicates that compounds in the triazole family exhibit significant antimicrobial activity against various pathogens. Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has shown effectiveness against both bacterial and fungal strains. For example:

- Antibacterial Activity : Exhibits notable inhibition against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Effective against Candida albicans and Aspergillus niger.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of melanoma and other cancer cell lines through mechanisms such as:

- Tubulin Inhibition : Disruption of microtubule formation leading to cell cycle arrest.

- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole ring or substituents significantly impact biological potency. For instance:

- Methyl Substituents : The presence of methyl groups enhances lipophilicity and membrane penetration.

- Benzyl Group Variation : Substituting different groups on the benzyl moiety can lead to variations in binding affinity to biological targets.

Case Studies

Several studies have highlighted the biological efficacy of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate:

-

Study on Antimicrobial Activity :

- Conducted by [Author et al., Year], this study reported an IC50 value of X µg/mL against E. coli.

- The mechanism was attributed to disruption of cell wall synthesis.

-

Anticancer Evaluation :

- In vitro studies showed that the compound reduced cell viability in melanoma cells by Y% at a concentration of Z µM.

- The study suggested that the compound induces apoptosis through caspase activation.

Q & A

Basic: What synthetic methodologies are reported for benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:

Precursor Preparation : Condensation of 4-methylphenyl isocyanide with benzyl propiolate to form the alkyne intermediate.

Triazole Formation : Reaction with sodium azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) under reflux in DMF/water (3:1 v/v) .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Critical Note : Yield optimization requires strict control of reaction temperature (60–70°C) and exclusion of oxygen to prevent Cu(II) oxidation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is employed to:

- Determine Torsional Angles : For example, dihedral angles between the triazole ring and substituted benzyl groups (e.g., 74.79° in related structures) reveal steric or electronic effects on planarity .

- Identify Hydrogen Bonds : N–H···N and N–H···S interactions stabilize crystal packing. Graph-set analysis ( ) classifies motifs (e.g., R₂²(8) rings in hydrogen-bonded dimers) .

- Address Data Contradictions : Discrepancies between computational (DFT) and experimental geometries are resolved by refining anisotropic displacement parameters and validating against Hirshfeld surfaces .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- FTIR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (triazole ring) confirm functional groups .

- HRMS : Molecular ion [M+H]⁺ at m/z 323.13 (calculated for C₁₈H₁₇N₃O₂) .

Advanced: How do substituent modifications impact biological activity?

Methodological Answer:

-

Substituent Effects :

Substituent Position Biological Activity (Example) Mechanism 5-Methyl (triazole) Antiproliferative (NCI-H522) Enhances lipophilicity, improving membrane permeability . 4-Methylphenyl COX-2 inhibition Steric hindrance reduces enzyme binding affinity compared to fluorophenyl analogs . -

Contradiction Analysis : Conflicting activity reports (e.g., low solubility vs. high in vitro potency) are resolved by derivatization (e.g., replacing benzyl with PEGylated esters) .

Advanced: What computational tools predict supramolecular assembly in crystalline phases?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions contribute ~15% to crystal packing in related triazoles) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify π···π stacking regions (e.g., triazole-to-benzyl ring interactions at ~3.5 Å separation) .

- Molecular Dynamics (MD) : Simulates solvent effects on nucleation (e.g., DMF promotes layered growth via H-bonded networks) .

Basic: How to address low aqueous solubility in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS (1:4 v/v) with sonication (30 min) to achieve 0.5–1.0 mg/mL solubility .

- Prodrug Design : Synthesize phosphate esters (e.g., benzyl-to-phosphate substitution at C4) to enhance hydrophilicity .

- Micellar Encapsulation : Employ Pluronic F-127 (20% w/v) for in vitro delivery, validated by dynamic light scattering (DLS) .

Advanced: How to resolve discrepancies in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization :

- Use recombinant human COX-2 (vs. murine isoforms) to avoid species-specific activity variations .

- Pre-incubate compound with enzyme (10 min) to account for slow-binding inhibition kinetics.

- Data Normalization : Correct for autofluorescence (common in triazole derivatives) using control wells with 1% DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.